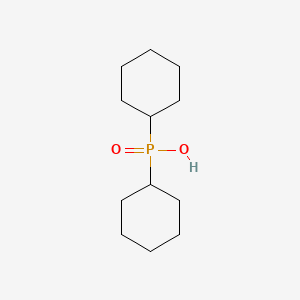![molecular formula C19H22N6O3 B5522814 N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5522814.png)
N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide" belongs to a class of molecules that combine multiple heterocyclic motifs, suggesting potential pharmacological activities. Such molecules are of interest due to their complex structure and the possibility of engaging in a wide range of biological interactions.
Synthesis Analysis
Synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, protection and deprotection of functional groups, and cyclization reactions are common. For example, the synthesis of related pyrazole and pyrazine derivatives can involve starting materials like amino acids or simpler heterocycles, followed by reactions that introduce additional rings or substituents through cyclization or nucleophilic substitution (Adib et al., 2014; Ikemoto et al., 2005).
Molecular Structure Analysis
The analysis of molecular structure in compounds like this typically involves spectroscopic methods such as NMR (1H and 13C), IR, and mass spectrometry, complemented by X-ray crystallography for solid-state structure determination. These techniques allow for the detailed characterization of the compound's framework, including the arrangement of its atoms and the configuration of its stereochemistry (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such a compound would be influenced by its functional groups and heterocyclic components. Reactivity studies might explore its behavior in nucleophilic and electrophilic substitution reactions, the potential for forming additional rings through intramolecular attacks, and the compound's ability to act as a ligand in coordination chemistry.
Physical Properties Analysis
Physical properties, including melting point, solubility in various solvents, and stability, are essential for understanding the compound's behavior in different environments. These properties can be influenced by the molecule's overall polarity, the presence of hydrogen bond donors and acceptors, and its molecular weight.
Chemical Properties Analysis
The compound's chemical properties, such as acidity/basicity, reactivity towards oxidizing or reducing agents, and photostability, are crucial for its potential application in medicinal chemistry. Studies might include its behavior under physiological conditions or in the presence of biomolecules.
References
Aplicaciones Científicas De Investigación
Antioxidant Activities
Compounds with structural similarities have been synthesized and evaluated for their antioxidant properties. The synthesis of novel carboxamides based on pyrazolobenzothiazine ring systems demonstrated moderate to significant radical scavenging activity, indicating potential utility in designing antioxidants (Matloob Ahmad et al., 2012).
Anticancer Properties
Some derivatives have been synthesized for potential anticancer applications. For example, N-(2-(dimethylamino)ethyl)-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide showed appreciable cytotoxicity in a panel of cell lines, suggesting the role of these compounds in developing anticancer therapies (X. Bu et al., 2002).
Antimicrobial Activity
Several newly synthesized compounds, including pyrazoline and pyrazole derivatives, have been explored for their antimicrobial properties against a variety of pathogens, indicating the potential of such compounds in addressing microbial resistance issues (S. Y. Hassan, 2013).
Anti-Inflammatory and Antiviral Activities
The design and synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant activities against bird flu influenza (H5N1), showcasing the potential of these compounds in developing new antiviral drugs with anti-inflammatory properties (A. Hebishy et al., 2020).
Heterocyclic Chemistry Applications
The synthesis of various heterocyclic compounds, including pyrazolothiazoles, indicates the broad applicability of such structures in creating bioactive molecules. These compounds have shown promising anti-inflammatory activities, further underscoring their relevance in medicinal chemistry (S. Yuvaraj et al., 2014).
Propiedades
IUPAC Name |
N-[[5-(dimethylcarbamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methyl]-2-methyl-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-21-16-5-4-13(8-17(16)28-12)18(26)20-10-14-9-15-11-24(19(27)23(2)3)6-7-25(15)22-14/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEACRJLSGAGGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)NCC3=NN4CCN(CC4=C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)
![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)
![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)
![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)


![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)